molecular formula C14H13N3OS B456499 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438236-94-3

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B456499
CAS No.: 438236-94-3
M. Wt: 271.34g/mol
InChI Key: WSHHJBDDFSNICD-UHFFFAOYSA-N
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Description

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 2-methylfuran-3-carboxylic acid, followed by cyclization with thiocarbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infections and diseases due to its biological activities.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-yl]sulfanyl-N-(butan-2-yl)acetamide
  • 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
  • 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide

Uniqueness

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-benzyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-12(7-8-18-10)13-15-16-14(19)17(13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHJBDDFSNICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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